molecular formula C22H27N3O5S B2491213 3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one CAS No. 1251547-80-4

3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one

Cat. No.: B2491213
CAS No.: 1251547-80-4
M. Wt: 445.53
InChI Key: LMJYCWJPTLYCFH-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one is a synthetic heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a sulfonamide-linked azepane ring and a benzooxazine moiety. The pyridin-2(1H)-one scaffold is known for its pharmacological versatility, including antioxidant, antimicrobial, and CNS-modulating properties . Key structural elements include:

  • Pyridin-2(1H)-one: A six-membered aromatic ring with a ketone group at position 2, enabling hydrogen bonding and electron delocalization.
  • Benzooxazine substituent: A bicyclic system combining benzene and oxazine rings, which may enhance binding to biological targets via π-π interactions or hydrogen bonding.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-8-9-19-18(15-17)25(13-14-30-19)21(26)16-23-10-6-7-20(22(23)27)31(28,29)24-11-4-2-3-5-12-24/h6-10,15H,2-5,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJYCWJPTLYCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of an azepan ring, a sulfonyl group, and a pyridine moiety, along with a derivative of benzo[b][1,4]oxazine. This structural diversity suggests potential for various biological activities, which warrants a detailed exploration of its pharmacological properties.

The molecular formula of the compound is C22H27N3O5S, with a molecular weight of 445.53 g/mol. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific biological activities associated with this compound.

Inhibition of Glycine Transporter 1 (GlyT1)

One area of interest is the compound's potential as an inhibitor of GlyT1. A study on related sulfonamide compounds revealed that modifications to the azepane structure could enhance potency against GlyT1, suggesting that 3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one may similarly demonstrate enhanced activity in this regard .

Antiplasmodial Activity

Preliminary studies on similar compounds have indicated antiplasmodial activity against Plasmodium falciparum. Structure-activity relationship (SAR) analyses identified several compounds with potent activity against drug-resistant strains, suggesting that derivatives with the sulfonamide moiety could exhibit similar effects .

Case Studies and Research Findings

Several key studies provide insight into the biological activity of compounds structurally related to 3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one:

Study Findings Implications
GlyT1 Inhibition Azepane derivatives showed increased potency against GlyT1 compared to piperidine analogs .Suggests potential for neurological applications.
Antiplasmodial Activity Compounds with similar sulfonamide groups demonstrated IC50 values <40 nM against P. falciparum .Indicates possible use in malaria treatment.
CNS Penetration Studies Certain sulfonamide derivatives exhibited favorable brain-plasma ratios .Highlights potential for central nervous system applications.

The exact mechanism of action for 3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter systems or inhibit specific transporters due to its structural features.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyridin-2(1H)-one derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Compound Name Core Structure Key Substituents Antioxidant Activity (% DPPH scavenging) Antibacterial Activity (MIC) Key References
Target Compound Pyridin-2(1H)-one Azepane-1-sulfonyl, 6-methylbenzooxazin-2-oxoethyl Not reported Not reported N/A
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one 4-Bromophenyl, 4-hydroxy-3-methoxyphenyl, cyano 79.05% (12 ppm) Moderate (S. aureus, E. coli)
6-{3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridin-2(1H)-one Pyridin-2(1H)-one Methylimidazolyl sulfanyl Not reported Not reported
Compound 69 (Benzooxazolo-oxazine derivative) Benzooxazolo[3,4-d][1,4]oxazine Acetamide, hydroxypropynyl pyridinyl Not reported Not reported

Structural and Functional Group Analysis

  • Electron-Withdrawing Groups (EWGs) : Bromophenyl-substituted pyridin-2(1H)-one derivatives exhibit superior antioxidant activity (79.05% vs. ascorbic acid’s 82.71%) compared to methoxyphenyl analogs (17.55%) . This suggests EWGs enhance radical scavenging by stabilizing intermediates via resonance or inductive effects.
  • Sulfur-Containing Groups: The target compound’s sulfonamide group contrasts with the thioether in 6-{3-[(1-methylimidazol-2-yl)sulfanyl]phenyl}pyridin-2(1H)-one .
  • Benzooxazine vs. Benzooxazole : The target’s benzooxazine moiety (oxygen and nitrogen in a six-membered ring) differs from the benzooxazole in Compound 69 (oxygen and nitrogen in a five-membered ring) . Benzooxazines may offer conformational flexibility for target binding.

Pharmacokinetic and Pharmacodynamic Implications

  • Lipophilicity: The azepane ring in the target compound increases lipophilicity compared to smaller substituents (e.g., cyano or methoxy groups), which may enhance membrane permeability but reduce aqueous solubility.
  • Antibacterial Activity : Pyridin-2(1H)-one derivatives with bromophenyl groups show moderate activity against S. aureus and E. coli . The target compound’s benzooxazine group could augment this via interactions with bacterial enzymes or membranes.
  • Molecular Docking : highlights that pyridin-2(1H)-one derivatives bind to antioxidant enzymes (e.g., NADPH oxidase) via hydrogen bonding and hydrophobic interactions . The target compound’s sulfonamide may engage in similar interactions.

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